

Spectroscopic Analysis of 2,6-Dichlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichlorobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichlorobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,6-Dichlorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data for **2,6-Dichlorobenzoic acid** is not readily available in publicly accessible databases. However, based on established principles of NMR spectroscopy and data from structurally similar aromatic carboxylic acids, the expected chemical shifts can be estimated. The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10-13 ppm.[1][2][3] The aromatic protons would likely resonate in the range of 7-8 ppm. In the ¹³C NMR spectrum, the carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm.[2][4][5] The aromatic carbons would appear in the typical aromatic region of 120-140 ppm, with the carbons directly attached to the chlorine atoms showing distinct shifts due to the halogen's electronic effects.



Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the Fourier-Transform Infrared (FTIR) spectrum of **2,6-Dichlorobenzoic acid**.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3000	O-H stretch (Carboxylic Acid)	Broad
~1700	C=O stretch (Carboxylic Acid)	Strong
~1600, ~1470	C=C stretch (Aromatic Ring)	Medium-Strong
~1300	C-O stretch / O-H bend	Medium
~800	C-Cl stretch	Strong

Data is interpreted from the gas-phase IR spectrum available on the NIST WebBook.[6]

Mass Spectrometry (MS)

The mass spectrum of **2,6-Dichlorobenzoic acid** obtained by electron ionization (EI) shows a distinct fragmentation pattern. The table below lists the top five major fragments observed.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
190	62.50	[M] ⁺ (Molecular Ion)
173	100.00	[M-OH]+
175	65.20	Isotope peak of [M-OH]+
145	14.90	[M-COOH]+
192	41.40	Isotope peak of [M]+

Data sourced from PubChem.[7] The fragmentation is characteristic of aromatic carboxylic acids, often involving the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups.[8][9]



Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2,6-Dichlorobenzoic acid**.

Methodology: Solution-State NMR

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 2,6-Dichlorobenzoic acid for ¹H NMR, and 50-100 mg for ¹³C NMR.[10][11]
 - Dissolve the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[11] The choice of solvent depends on the solubility of the acid and the desired spectral window.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]
 - Cap the NMR tube securely.
- Instrumental Analysis:
 - The NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).[12]
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity and resolution.
 - For ¹H NMR, a standard single-pulse experiment is typically sufficient.
 - For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.



 Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2,6-Dichlorobenzoic acid** to identify its functional groups.

Methodology: KBr Pellet Method

- Sample Preparation:
 - Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any absorbed moisture.[13]
 - In an agate mortar and pestle, grind a small amount (1-2 mg) of 2,6-Dichlorobenzoic
 acid to a fine powder.[14]
 - Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly
 mix it with the sample powder.[13][14] The goal is to achieve a homogeneous dispersion of
 the sample within the KBr matrix.
 - Transfer the mixture to a pellet-forming die.
 - Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[13]
- Instrumental Analysis:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in a sample holder and position it in the infrared beam of an FTIR spectrometer.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).



 The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,6- Dichlorobenzoic acid**.

Methodology: Direct Inlet Electron Ionization (EI) Mass Spectrometry

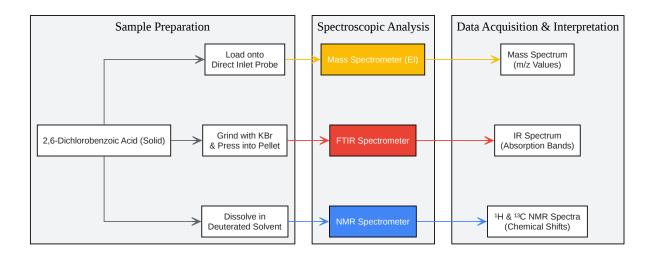
- Sample Introduction:
 - Since 2,6-Dichlorobenzoic acid is a solid, a direct insertion probe is used for sample introduction.
 - A small amount of the solid sample is placed in a capillary tube at the tip of the probe.
 - The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
 - The probe is gradually heated to vaporize the sample directly into the ion source.
- Ionization and Analysis:
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Interpretation:
 - The mass spectrum is plotted as relative intensity versus m/z.
 - The peak with the highest m/z value generally corresponds to the molecular ion [M]+.
 - The fragmentation pattern provides information about the structure of the molecule. For aromatic carboxylic acids, common fragments include the loss of -OH and -COOH groups.



[8][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,6-Dichlorobenzoic acid**.



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